
5-BroMo-3'-deoxy-3'-fluorouridine
Vue d'ensemble
Description
5-Bromo-3’-deoxy-3’-fluorouridine: is a purine nucleoside analogue with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily in scientific research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-deoxy-3’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The process typically includes halogenation and fluorination reactions under controlled conditions to introduce the bromine and fluorine atoms into the nucleoside structure .
Industrial Production Methods: Industrial production of 5-Bromo-3’-deoxy-3’-fluorouridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize tubular diazotization reaction technology to prepare diazonium salts, reducing side reactions and improving stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Halogenation Reagents: Bromine and fluorine sources are used for halogenation.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues with different functional groups .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3’-deoxy-3’-fluorouridine is used as a building block in the synthesis of other nucleoside analogues. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogues on cellular processes .
Medicine: The compound’s antitumor activity makes it a valuable candidate for cancer research. It is used to develop new chemotherapeutic agents targeting lymphoid malignancies .
Industry: In the pharmaceutical industry, 5-Bromo-3’-deoxy-3’-fluorouridine is used in the development of new drugs and therapeutic agents. Its unique properties make it a versatile compound for various applications .
Mécanisme D'action
5-Bromo-3’-deoxy-3’-fluorouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific enzymes involved in DNA replication, such as thymidylate synthase, leading to the incorporation of faulty nucleotides into DNA and RNA . This results in DNA strand breaks and cell death, effectively reducing tumor growth .
Comparaison Avec Des Composés Similaires
5-Fluorouridine: Another nucleoside analogue with similar antitumor activity.
5-Bromo-2’-deoxyuridine: A brominated nucleoside analogue used in cancer research.
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analogue with antiviral properties.
Uniqueness: 5-Bromo-3’-deoxy-3’-fluorouridine is unique due to its combined bromine and fluorine substitutions, which enhance its antitumor activity and specificity. This dual substitution allows for more effective targeting of cancer cells compared to other nucleoside analogues .
Propriétés
IUPAC Name |
5-bromo-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQANOOKDZLVDM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


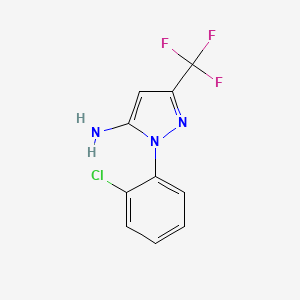
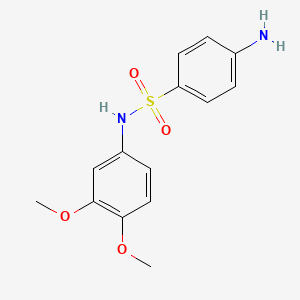
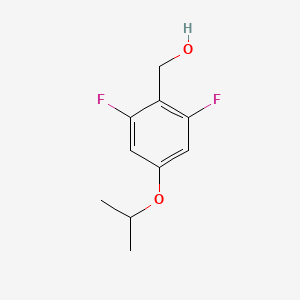
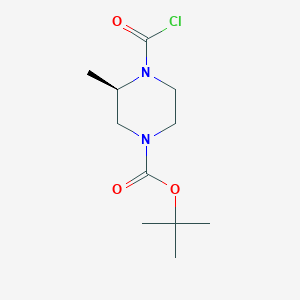
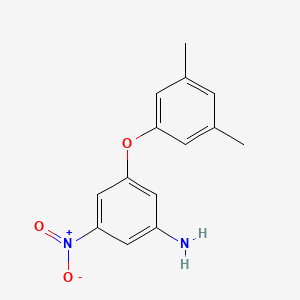
![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)
![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)


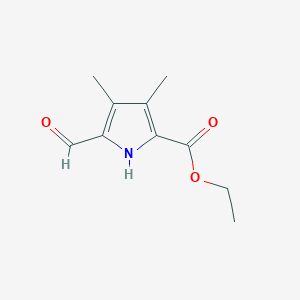
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)
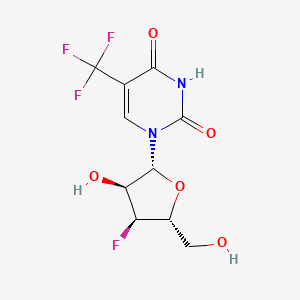
![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)

